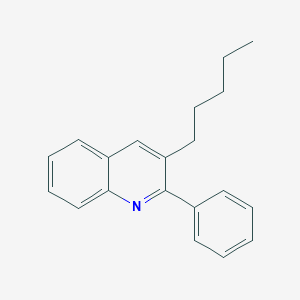
3-Pentyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyl-2-phenylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C20H21N and its molecular weight is 275.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
3-Pentyl-2-phenylquinoline and its derivatives have been investigated for their anticancer properties. Research indicates that quinoline compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain quinoline derivatives possess IC50 values ranging from 0.33 to 7.10 μM against human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancers .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the quinoline structure significantly influence its biological activity. For example, compounds with specific substitutions at the 6 and 7 positions of the quinoline ring demonstrated enhanced antiproliferative effects . This insight is crucial for designing more potent anticancer agents based on the quinoline scaffold.
Antiviral Properties
Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against coronaviruses. A compound based on a similar 2-phenylquinoline scaffold exhibited promising activity against SARS-CoV-2, with effective concentrations (EC50) around 6 μM . The mechanism of action appears to involve inhibition of viral replication without significant cytotoxic effects, making these compounds suitable candidates for further development as antiviral therapies.
Table: Antiviral Activity of Quinoline Derivatives
| Compound | Target Virus | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 2-Phenylquinoline Derivative | SARS-CoV-2 | 6 | >100 |
| Other Quinoline Analogues | HCoV-229E | 0.2 - 9.4 | >100 |
Treatment of Infectious Diseases
This compound has also been explored for its efficacy against infectious diseases such as malaria and leishmaniasis. Quinoline derivatives are known for their antimalarial properties, with ongoing research focusing on their effectiveness against drug-resistant strains of malaria . The ability to modify the quinoline structure allows for the development of new treatments that can overcome existing resistance mechanisms.
Case Study: Leishmaniasis Treatment
A study involving various quinoline compounds demonstrated their potential as effective treatments for leishmaniasis in animal models. The compounds were administered at specific dosages, showing promising results in reducing parasite load compared to standard treatments . This highlights the versatility of quinolines in addressing neglected tropical diseases.
Protein Kinase Inhibition
Quinoline derivatives are also being investigated for their role as inhibitors of protein tyrosine kinases (PTKs), which are implicated in various hyperproliferative disorders, including cancer. Inhibiting PTKs can lead to reduced tumor growth and metastasis . Research has shown that specific quinoline compounds effectively inhibit c-Met kinase activity, suggesting a pathway for developing targeted cancer therapies.
Summary Table: Quinoline Compounds and Their Applications
| Application | Mechanism/Target | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | IC50 values from 0.33 to 7.10 μM |
| Antiviral | Inhibition of viral replication | EC50 around 6 μM against SARS-CoV-2 |
| Treatment of Infectious Diseases | Antimalarial/Antileishmanial | Effective against drug-resistant strains |
| Protein Kinase Inhibition | Inhibition of c-Met kinase | Potential for targeted cancer therapies |
Analyse Des Réactions Chimiques
Synthetic Routes to 3-Pentyl-2-Phenylquinoline
This compound can be synthesized via modified Friedländer or Pfitzinger reactions, leveraging cyclization strategies. Key methods include:
a. Cyclization via Iron-Catalyzed Deprotonative Cross-Coupling
-
Reagents : 3-Chloro-1-phenylisoquinoline, 2-benzylpyridine, LiN(SiMe3)2, and FeCl3·6H2O as a catalyst.
-
Conditions : Cyclopentyl methyl ether (CPME) at 90°C for 3–6 hours .
-
Mechanism : Orthometalation of phenyl groups and coordination of N-heterocycles to form tris-heteroleptic iridium complexes .
b. TMSCl-Promoted Cyclization
-
Reagents : Arylimines and aldehydes with chlorotrimethylsilane (TMSCl) as a promoter.
-
Example :
Electrophilic Substitution Reactions
The electron-rich quinoline ring facilitates electrophilic substitution, with regioselectivity influenced by the pentyl and phenyl substituents:
-
Nitration : Occurs preferentially at the 6- and 8-positions due to steric hindrance from the 2-phenyl group.
-
Halogenation : Bromination at the 4-position is favored (directed by the nitrogen lone pair).
Catalytic Hydrogenation
The quinoline ring undergoes selective hydrogenation to tetrahydroquinoline derivatives:
Nucleophilic Reactions
The nitrogen atom participates in alkylation and acylation:
-
Alkylation :
-
Acylation :
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling introduces aryl/alkyl groups:
Oxidation and Reduction
Propriétés
Numéro CAS |
136800-94-7 |
|---|---|
Formule moléculaire |
C20H21N |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-pentyl-2-phenylquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-5-13-18-15-17-12-8-9-14-19(17)21-20(18)16-10-6-4-7-11-16/h4,6-12,14-15H,2-3,5,13H2,1H3 |
Clé InChI |
FNLZZWRVNJRQET-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
SMILES canonique |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Synonymes |
3-PENTYL-2-PHENYL-QUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















